N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butyramide
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Overview
Description
Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic ring by virtue of their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .
Molecular Structure Analysis
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .Scientific Research Applications
Antioxidant and Anticancer Activities
Compounds incorporating thiadiazole moieties, similar in structural context to the compound of interest, have demonstrated potent antioxidant and anticancer properties. For instance, thiadiazole derivatives have been evaluated for their efficacy in inhibiting the growth of cancer cell lines, such as hepatocellular carcinoma (HepG2) cells, through mechanisms that often involve inducing apoptosis and inhibiting cell proliferation. The antioxidant properties of these compounds, assessed through assays like DPPH and ABTS radical scavenging methods, suggest their potential in combating oxidative stress, a known contributor to various diseases, including cancer (Sunil et al., 2010).
Fungicidal and Antimicrobial Effects
Thiadiazole derivatives also exhibit significant fungicidal and antimicrobial activities, targeting various plant pathogens and microbial strains. Such compounds have been synthesized and tested against diseases like rice sheath blight, caused by Rhizoctonia solani, showcasing their potential in agricultural applications to protect crops from fungal infections (Chen, Li, & Han, 2000).
Antiviral Properties
The structural versatility of thiadiazole-based compounds extends to antiviral applications, with some derivatives showing activity against HIV-1. This highlights their potential in the development of new antiretroviral therapies, contributing to the ongoing search for more effective and less toxic HIV treatment options (Aslam et al., 2014).
Anti-Inflammatory and Analgesic Effects
Research into celecoxib derivatives, which share a similar interest in heterocyclic chemistry as the compound , has unveiled potential anti-inflammatory and analgesic effects. These studies aim at developing new therapeutics that can provide relief from inflammation and pain while minimizing side effects associated with traditional NSAIDs (Küçükgüzel et al., 2013).
Insecticidal Properties
Innovative heterocycles incorporating thiadiazole moieties have been assessed for their insecticidal activity, offering promising avenues for developing environmentally friendly pest control agents. These studies explore the effectiveness of such compounds against pests like the cotton leafworm, Spodoptera littoralis, indicating their potential utility in integrated pest management strategies (Fadda et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-3-6-13(17)14-9-10-16-12-8-5-4-7-11(12)15(2)20(16,18)19/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQZSRSZSBJDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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